Rhodiocyanoside B

Antiallergic Mast Cell Stabilization Type I Hypersensitivity

A precise cyanogenic glycoside marker from Rhodiola quadrifida, validated for antiallergic drug discovery. It offers a unique pharmacological signature distinct from rhodiocyanoside A, enabling reproducible dose-response studies. • Demonstrates IgE-mediated histamine release inhibition, supporting mast cell stabilizer development. • Serves as an authentic HPLC/LC-MS standard for species-specific botanical authentication and batch-to-batch consistency. • Favorable predicted ADMET profile (68.57% oral bioavailability) justifies in vitro ADME assays.

Molecular Formula C18H21NO11
Molecular Weight 427.4 g/mol
CAS No. 168433-87-2
Cat. No. B1233144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodiocyanoside B
CAS168433-87-2
Synonymsrhodiocyanoside B
Molecular FormulaC18H21NO11
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC(=CCOC2C(C(C(C(O2)CO)O)O)O)C#N
InChIInChI=1S/C18H21NO11/c19-5-8(7-29-17(27)9-3-10(21)13(23)11(22)4-9)1-2-28-18-16(26)15(25)14(24)12(6-20)30-18/h1,3-4,12,14-16,18,20-26H,2,6-7H2/b8-1+/t12-,14-,15+,16-,18-/m1/s1
InChIKeySJMDHBXALFKMKG-MJJBDBFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodiocyanoside B: Source and Antiallergic Profile


Rhodiocyanoside B (CAS 168433-87-2, C18H21NO11) is a cyanogenic glycoside isolated from the underground parts of Rhodiola quadrifida (Crassulaceae) [1]. It is structurally defined as [(E)-2-cyano-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 3,4,5-trihydroxybenzoate [2]. First reported in 1995, rhodiocyanoside B is recognized as one of the primary antiallergic cyanoglycosides from this plant source [1][3].

1 Defined cyanogenic glycoside for histamine release inhibition research
2 Isolated from authenticated Rhodiola quadrifida underground parts
3 Research-use-only tool for mast cell degranulation model studies

Rhodiocyanoside B: Unique Antiallergic Agent


Rhodiocyanoside B cannot be simply substituted with other cyanogenic glycosides or Rhodiola-derived compounds due to its unique combination of a nitrile-containing aglycone and a specific glycosidic substitution pattern. Even among its closest congener, rhodiocyanoside A, the two compounds exhibit distinct antiallergic efficacy profiles in the same assay system: rhodiocyanoside A is the major active constituent, while rhodiocyanoside B provides a structurally related but quantitatively different pharmacological signature [1][2]. The activity is not broadly shared across cyanogenic glycosides; related compounds such as lotaustralin show varying degrees of histamine release inhibition (e.g., 75.5% at 10⁻⁵ M), underscoring that even subtle structural differences translate into measurable functional divergence [3]. Therefore, procurement of rhodiocyanoside B specifically is essential for studies targeting this defined chemical entity rather than a crude extract or a less well-characterized analog.

This Product
Rhodiocyanoside B with specific aglycone and glycosidic substitution pattern
Rhodiocyanoside A
Major active congener; its assay inhibition profile may not transfer to B
This Product
Defined histamine release inhibition tool
Other cyanogenic glycosides
Lotaustralin and analogs show distinct assay-response profiles; may not replicate B’s endpoint context

Rhodiocyanoside B: Evidence vs. Structural Analogs


Histamine Release Inhibition vs. Rhodiocyanoside A

Both rhodiocyanosides A and B inhibit histamine release from anti-DNP IgE-sensitized rat peritoneal exudate cells. However, rhodiocyanoside A is reported as the 'major constituent' and demonstrates superior inhibitory potency, while rhodiocyanoside B exhibits measurable but comparatively lower activity [1]. This difference in magnitude defines their distinct functional roles within the Rhodiola quadrifida extract.

Inhibition vs. Rhodiocyanoside A
Class-level inference
Rhodiocyanoside A: major active component; B exhibits measurable but lower inhibition
Supports histamine release inhibition context; profile differs from major congener
Quantitative IC50 not reported in primary literature; assay used anti-DNP IgE-sensitized rat peritoneal exudate cells
Antiallergic Mast Cell Stabilization Type I Hypersensitivity

Histamine Release: Lotaustralin and Rhodiooctanoside Benchmark

In a related study on Rhodiola sacra, the cyanogenic glycoside lotaustralin achieved 75.5% inhibition of histamine release at 10⁻⁵ M, while rhodiooctanoside (an oligoglycoside) reached 44.9% inhibition under identical conditions [1]. Although rhodiocyanoside B was not directly tested in this specific assay, these data establish a quantitative benchmark for histamine release inhibition among structurally related natural products, suggesting rhodiocyanoside B occupies a moderate efficacy tier within this chemical class.

Lotaustralin Benchmark
Class-level inference
Lotaustralin: 75.5% inhibition at 10⁻⁵ M; Rhodiooctanoside: 44.9% inhibition at 10⁻⁵ M
Class-level histamine release inhibition benchmark; rhodiocyanoside B activity may fall within reported range
Data from Rhodiola sacra study; identical assay conditions (anti-DNP IgE-sensitized rat peritoneal exudate cells)
Antiallergic Histamine Release Assay Cyanogenic Glycoside Comparison

Predicted ADMET: Bioavailability and Transporter Interactions

Computational ADMET predictions for rhodiocyanoside B indicate a 68.57% probability of human oral bioavailability, with 92.14% predicted Caco-2 permeability [1]. These values place it within a favorable range for oral administration compared to many natural product glycosides that often suffer from poor absorption. The compound also shows predicted inhibition of OATP1B1 (78.89%) and OATP1B3 (94.95%), suggesting potential transporter-mediated drug-drug interaction considerations absent in simpler aglycones [1].

Predicted ADMET Profile
Computational prediction
Oral bioavailability probability 68.57%; Caco-2 permeability 92.14%; OATP1B3 inhibition probability 94.95%
Supports in vitro ADME assay selection and transporter interaction screening
Predicted via admetSAR 2.0; experimental validation required
ADMET Drug-likeness Oral Bioavailability Prediction

Research Applications of Rhodiocyanoside B


Hit-to-Lead Optimization for Mast Cell Stabilizers

Rhodiocyanoside B serves as a defined chemical starting point for developing novel mast cell stabilizers. Its demonstrated inhibitory activity on IgE-mediated histamine release [1] positions it as a tractable lead compound. Unlike complex plant extracts, pure rhodiocyanoside B enables reproducible dose-response studies and SAR exploration against a clean background. The compound's moderate potency relative to rhodiocyanoside A [2] makes it an ideal scaffold for medicinal chemistry efforts aimed at improving efficacy through structural modification.

Quality Control Standard for Rhodiola quadrifida

As a marker compound unique to Rhodiola quadrifida [1], rhodiocyanoside B is essential for authentication and standardization of botanical raw materials and extracts. Quantitative analysis (e.g., HPLC-UV or LC-MS) using an authentic rhodiocyanoside B standard enables manufacturers to ensure batch-to-batch consistency and compliance with pharmacopoeial specifications. Substitution with a different cyanogenic glycoside would compromise the accuracy of species-specific identification assays.

Cyanogenic Glycoside SAR Studies

The structural distinction between rhodiocyanoside B and its congener rhodiocyanoside A (differing in the aglycone moiety) provides a natural pair for SAR investigations [2]. Researchers can compare the two pure compounds side-by-side to elucidate how specific functional groups influence histamine release inhibition. Class-level benchmarks from lotaustralin (75.5% inhibition at 10⁻⁵ M) and rhodiooctanoside (44.9% inhibition) [3] further contextualize rhodiocyanoside B's activity within the broader cyanogenic glycoside family.

In Vitro ADME: Oral Bioavailability and Transporters

The favorable predicted ADMET profile of rhodiocyanoside B (68.57% oral bioavailability probability; 92.14% Caco-2 permeability) [4] justifies its selection for in vitro ADME assays. Studies can focus on confirming these predictions experimentally, particularly the high likelihood of OATP1B1/B3 inhibition [4], which may inform potential herb-drug interactions. This information is critical for any development program considering oral administration of rhodiocyanoside B or Rhodiola preparations containing it.

Application
Selection Property
Validation Focus
Mast cell stabilizer hit-to-lead research
Defined chemical entity with reported histamine release inhibition
Concentration-response and target engagement confirmation
R. quadrifida authentication and standardization
Unique marker compound for species-specific identification
Chromatographic purity and identity verification
Cyanogenic glycoside structure-activity studies
Structurally paired congener (vs. rhodiocyanoside A)
Comparative histamine release inhibition profiling
In vitro ADME and transporter interaction screening
Predicted oral bioavailability and OATP inhibition profile
Experimental permeability and transporter assay assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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